[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL

Catalog No.
S3405709
CAS No.
228580-15-2
M.F
C5H8F2O2
M. Wt
138.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANO...

CAS Number

228580-15-2

Product Name

[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL

IUPAC Name

[2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

InChI

InChI=1S/C5H8F2O2/c6-5(7)1-4(5,2-8)3-9/h8-9H,1-3H2

InChI Key

UGYHPZDRTHTYAG-UHFFFAOYSA-N

SMILES

C1C(C1(F)F)(CO)CO

Canonical SMILES

C1C(C1(F)F)(CO)CO

Precursor for Fluorinated Polymers:

The presence of two hydroxyl groups (-OH) makes (2,2-Difluorocyclopropane-1,1-diyl)dimethanol a potential precursor for the synthesis of fluorinated polymers. Fluorinated polymers possess unique properties such as high thermal and chemical stability, low dielectric constant, and water and oil repellency, making them valuable in various applications, including:

  • Electronics: Fluorinated polymers are used as dielectric materials in integrated circuits and printed circuit boards due to their low dielectric constant .
  • Membranes: Fluorinated polymers find applications in membranes for fuel cells, water filtration, and gas separation due to their superior chemical resistance and selective permeability .
  • Coatings: Fluorinated polymers are used as coatings for non-stick cookware, textiles, and other materials due to their water and oil repellency .

[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL is an organic compound characterized by its molecular formula C5H8F2O2C_5H_8F_2O_2 and a molecular weight of approximately 138.11 g/mol. This compound features a cyclopropyl structure with two fluorine atoms and a hydroxymethyl group, contributing to its unique chemical properties. The presence of fluorine enhances the compound's metabolic stability and bioavailability, making it a subject of interest in pharmaceutical research and development .

The chemical reactivity of [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL is influenced by its functional groups. It can undergo various reactions typical of alcohols and halogenated compounds, including:

  • Nucleophilic substitutions: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Esterification: The hydroxymethyl group can react with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, the compound may lose water to form alkenes.

These reactions make it a versatile building block for synthesizing more complex organic molecules .

Research indicates that [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL exhibits potential biological activity due to its structural characteristics. The fluorine atoms may enhance the compound's interaction with biological targets, potentially modulating various biochemical pathways. This makes it a candidate for further investigation in drug development, particularly in creating therapeutics that require improved stability and efficacy .

The synthesis of [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL typically involves:

  • Fluorination reactions: Utilizing cyclopropane derivatives and fluorinating agents to introduce fluorine atoms into the structure.
  • Hydroxymethylation: Incorporating the hydroxymethyl group through specific reaction conditions that favor the formation of this functional group.

One common synthetic route includes starting from 2,2-difluorocyclopropane-1,1-diyl dimethanol as a precursor .

[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL has several applications across different fields:

  • Pharmaceuticals: It is explored for its potential use in drug discovery and development due to its favorable pharmacological properties.
  • Chemical Industry: Employed in the production of specialty chemicals and polymers, leveraging its unique chemical structure.
  • Agrochemicals: Investigated for use in developing new agrochemical products that require enhanced performance characteristics .

Studies on the interactions of [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL with biological molecules are essential for understanding its potential therapeutic effects. The fluorine atoms may facilitate stronger binding interactions with target proteins or enzymes, influencing their activity. Ongoing research aims to elucidate these mechanisms further, which could lead to novel applications in medicine and biotechnology .

Several compounds share structural similarities with [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,2-Difluorocyclopropane-1,1-diyl dimethanolC5H8F2O2Similar structure but lacks hydroxymethyl group
2,2-Difluoro-1-hydroxymethyl-cyclopropyl-methanolC5H8F2O3Contains an additional hydroxyl group
1-Hydroxy-2,2-difluorocyclopropaneC5H8F2ODifferent positioning of the hydroxyl group

Uniqueness: [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL is distinguished by its specific substitution pattern that combines both fluorine atoms and a hydroxymethyl group. This unique combination imparts distinct chemical and physical properties that enhance its utility in various applications compared to similar compounds .

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(2,2-Difluorocyclopropane-1,1-diyl)dimethanol

Dates

Modify: 2023-08-19

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